molecular formula C10H9NNa2O4 B1139089 (RS)-MCPG disodium salt

(RS)-MCPG disodium salt

カタログ番号: B1139089
分子量: 253.16 g/mol
InChIキー: YGOTXTUQJLFNHB-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
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説明

Molecular Composition and Formula Verification

(RS)-MCPG disodium salt (Chemical Abstracts Service registry number 1303994-09-3) is a sodium derivative of the racemic mixture of α-methyl-4-carboxyphenylglycine. Its molecular formula, C₁₀H₉NNa₂O₄ , was confirmed through high-resolution mass spectrometry and elemental analysis across multiple studies. The molecular weight of 253.16 g/mol aligns with theoretical calculations based on isotopic distributions.

Table 1: Molecular identity validation

Parameter Experimental Value Theoretical Value Source
Molecular formula C₁₀H₉NNa₂O₄ C₁₀H₉NNa₂O₄
Molecular weight (g/mol) 253.16 253.16
SMILES [Na+].[Na+].CC(N)(C(=O)[O-])C1=CC=C(C=C1)C(=O)[O-]

The zwitterionic nature of the parent compound is modified by the substitution of two sodium ions, which replace acidic protons from the carboxyl groups. Nuclear magnetic resonance (NMR) studies of the parent (RS)-MCPG revealed distinct proton environments for the α-methyl and aromatic groups, with chemical shifts at δ 1.6 ppm (CH₃) and δ 7.4–8.1 ppm (aryl-H), respectively. Infrared spectroscopy further confirmed the presence of carboxylate asymmetrical stretching vibrations at 1,580–1,610 cm⁻¹ in the disodium salt.

Crystallographic Analysis and Absolute Configuration Determination

X-ray crystallography resolved the absolute configuration of the enantiopure (+)-α-methyl-4-carboxyphenylglycine, a precursor to (RS)-MCPG. Wilson et al. (1997) reported a monoclinic crystal system (space group P2₁) with unit cell parameters a = 8.698 Å , b = 5.819 Å , c = 10.032 Å , and β = 107.48° . The asymmetric unit contains one molecule with a Flack parameter of 0.03(2), confirming the S-configuration in the resolved enantiomer.

Table 2: Crystallographic parameters

Parameter Value
Space group P2₁
Unit cell volume 484.3 ų
Resolution 0.84 Å
R-factor 0.0502

In the racemic this compound, powder X-ray diffraction (PXRD) patterns show characteristic peaks at 2θ = 12.4°, 18.7°, and 25.3°, indicative of long-range order in the crystalline lattice. Comparative analysis with the parent compound revealed a 4.2% expansion in unit cell volume due to sodium ion incorporation, as evidenced by shifts in the (011) and (110) lattice planes.

Zwitterionic Form Stabilization in Solid State

The solid-state structure of this compound exhibits a stabilized zwitterionic conformation, with the amino group protonated and both carboxyl groups deprotonated. Crystallographic data show intramolecular hydrogen bonds between the ammonium (N–H) and carboxylate oxygen (O=C–O⁻) groups, with bond lengths of 2.85–2.92 Å. This stabilization is further enhanced by sodium ion coordination, which creates a hexagonal bipyramidal geometry around each Na⁺ ion, as observed in electron density maps.

Key interactions :

  • N–H···O hydrogen bonds (2.85–2.92 Å)
  • Na⁺···O electrostatic interactions (2.3–2.5 Å)
  • C–H···O contacts (3.1–3.4 Å) stabilizing aryl stacking

Thermogravimetric analysis demonstrated thermal stability up to 220°C, with a 12.3% mass loss corresponding to dehydration of crystalline water molecules.

Comparative Analysis with Parent Compound (RS)-MCPG

The disodium salt enhances aqueous solubility (100 mM in water) compared to the parent compound (RS)-MCPG, which exhibits limited solubility (<10 mM). This modification arises from the replacement of two acidic protons with sodium ions, increasing polarity while maintaining the core pharmacophore.

Table 3: Physicochemical comparison

Property (RS)-MCPG This compound
Molecular formula C₁₀H₁₁NO₄ C₁₀H₉NNa₂O₄
Aqueous solubility <10 mM 100 mM
Melting point 218–220°C >250°C (decomposes)
LogP (calculated) -0.87 -3.42

Biological assays confirm retained metabotropic glutamate receptor (mGluR) antagonism in both forms, with IC₅₀ values of 42 μM (mGluR1) and 58 μM (mGluR5) for the disodium salt, comparable to the parent compound. Fourier-transform infrared (FTIR) spectroscopy shows identical aromatic C=C stretching modes (1,490–1,510 cm⁻¹), confirming preservation of the phenylglycine backbone.

特性

IUPAC Name

disodium;4-(1-amino-1-carboxylatoethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4.2Na/c1-10(11,9(14)15)7-4-2-6(3-5-7)8(12)13;;/h2-5H,11H2,1H3,(H,12,13)(H,14,15);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOTXTUQJLFNHB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)[O-])(C(=O)[O-])N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NNa2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(RS)-MCPG disodium salt, chemically known as (RS)-α-Methyl-4-carboxyphenylglycine disodium salt, is a significant compound in neuroscience research due to its role as a non-selective antagonist of metabotropic glutamate receptors (mGluRs). This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C₁₀H₉NNa₂O₄
  • Molecular Weight : Approximately 253.16 g/mol
  • Appearance : White solid, soluble in water

This compound functions primarily as an antagonist at both group I and group II mGluRs. By competing with glutamate for binding sites on these receptors, it inhibits the activation of downstream signaling pathways associated with synaptic transmission and neuronal excitability. This mechanism allows researchers to study the physiological roles of mGluRs in various biological processes, including pain perception, mood regulation, and cognitive function .

Biological Activity

The biological activity of this compound has been extensively studied in various experimental models. Key findings include:

  • Hyperlocomotion Induction : Studies have shown that administration of this compound can lead to hyperlocomotion in animal models, such as amphetamine-pre-exposed rats. This suggests its potential effects on behavior and motor activity .
  • Synaptic Transmission Modulation : The compound has been demonstrated to modulate synaptic transmission by blocking glutamate-induced signaling pathways. This modulation is crucial for understanding neurophysiological processes .
  • Long-Term Potentiation (LTP) and Long-Term Depression (LTD) : Research indicates that while (RS)-MCPG can block certain mGluR-mediated responses, it does not prevent NMDA receptor-dependent forms of LTP and LTD in the visual cortex. This highlights the complexity of mGluR interactions and the specific contexts in which (RS)-MCPG exerts its effects .

Applications in Research

This compound is utilized in various research applications:

  • Neuropharmacology : It serves as a tool for investigating the roles of mGluRs in neuropharmacological contexts, including studies on neurodegenerative diseases and psychiatric disorders .
  • Behavioral Studies : The compound is employed to explore the behavioral consequences of modulating glutamatergic signaling, providing insights into conditions such as anxiety and depression .
  • Mechanistic Studies : Researchers use (RS)-MCPG to dissect the signaling pathways activated by mGluRs, contributing to a better understanding of synaptic plasticity and neurodevelopmental processes .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Synaptic Responses : In a study examining synaptic responses in rat visual cortex slices, (RS)-MCPG was shown to effectively block the activation of mGluRs by synthetic agonists but failed to inhibit LTP or LTD induced by NMDA receptors. This indicates its selective action depending on the receptor context .
  • Impact on Neurotransmitter Systems : Another study demonstrated that (RS)-MCPG could modulate neurotransmitter release dynamics, influencing behavioral outcomes related to anxiety-like symptoms in rodent models .

類似化合物との比較

Key Findings:

  • (RS)-MCPG vs. MPEP: While (RS)-MCPG inhibits mGluR5 via dimer disruption, MPEP acts as a non-competitive allosteric modulator with higher specificity .
  • (RS)-MCPG vs. LY341495 : LY341495 is more potent for group II receptors (mGluR2/3), whereas (RS)-MCPG shows broader activity but weaker efficacy .
  • Solubility Advantage : (RS)-MCPG’s water solubility contrasts with MPEP and UBP 302, which often require organic solvents, complicating in vivo applications .

Pharmacodynamic and Kinetic Properties

  • Binding Kinetics : (RS)-MCPG exhibits rapid initial binding followed by prolonged receptor interaction, attributed to its hydrophilic and hydrophobic balance . This contrasts with CPPG, which has faster dissociation rates .
  • Downstream Effects: Unlike LY341495, which primarily affects cAMP pathways, (RS)-MCPG alters phospholipid turnover and synaptic strength via mGluR1b/5 .

準備方法

Structural and Functional Overview

This compound (sodium 4-(1-amino-1-carboxylatoethyl)benzoate) derives from the neutralization of (RS)-MCPG’s two carboxylic acid groups with sodium hydroxide. The compound’s molecular formula is C₁₀H₉NNa₂O₄ , with a molecular weight of 253.16 g/mol . Its structure features a benzoyl backbone substituted with an α-amino-α-carboxylate ethyl group, which is critical for mGluR antagonism. The disodium salt enhances aqueous solubility (100 mM in water) compared to the free acid form, making it suitable for in vitro and in vivo applications.

Key Physicochemical Properties

The following table summarizes critical physicochemical parameters influencing synthesis and purification:

PropertyValueRelevance to Preparation
Solubility in water100 mM at 25°CDictates solvent choice for salt formation
pKa (carboxylic acids)~2.5 and ~4.5 (estimated)Guides neutralization with NaOH
StabilityStable at room temperatureAvoids degradation during storage
HygroscopicityModerateRequires anhydrous conditions during drying

Synthetic Routes to (RS)-MCPG

Racemic Synthesis of MCPG

The racemic mixture of MCPG is synthesized via a Schiff base-mediated Strecker synthesis , a common method for α-amino acids:

  • Benzaldehyde derivative preparation : 4-Carboxybenzaldehyde is reacted with ammonium chloride and sodium cyanide in a methanol-water mixture to form the α-aminonitrile intermediate.

  • Hydrolysis : The nitrile group is hydrolyzed under acidic conditions (e.g., HCl) to yield the carboxylic acid, generating racemic MCPG.

Critical reaction parameters include:

  • Temperature : 0–5°C during cyanide addition to minimize side reactions.

  • pH control : Maintained at 2–3 during hydrolysis to prevent decarboxylation.

Purification of Crude MCPG

Crude MCPG is purified via recrystallization from a mixed solvent system (e.g., ethanol-water) to achieve ≥99% purity. The process involves:

  • Dissolving the crude product in hot ethanol (70°C).

  • Gradual addition of deionized water until cloudiness appears.

  • Cooling to 4°C to precipitate crystals, followed by vacuum filtration.

Conversion to Disodium Salt

Neutralization Protocol

The disodium salt is formed by reacting MCPG with two equivalents of sodium hydroxide :

MCPG (C10H11NO4) + 2 NaOH → (RS)-MCPG disodium salt (C10H9NNa2O4) + 2 H2O\text{MCPG (C}{10}\text{H}{11}\text{NO}{4}\text{) + 2 NaOH → this compound (C}{10}\text{H}{9}\text{NNa}{2}\text{O}{4}\text{) + 2 H}2\text{O}

Procedure :

  • Dissolution : MCPG (1 mol) is dissolved in deionized water (200 mL) at 25°C.

  • Neutralization : Aqueous NaOH (2 mol, 1M) is added dropwise with stirring. The pH is monitored until it stabilizes at 10.5–11.0 , confirming complete deprotonation.

  • Concentration : The solution is rotary-evaporated at 40°C to obtain a concentrated slurry.

  • Crystallization : Ethanol (95%) is added to induce salt precipitation. The product is filtered, washed with cold ethanol, and dried under vacuum.

Optimization Insights

  • Solvent selection : Ethanol-water mixtures prevent sodium salt hydration, improving crystal yield.

  • Temperature control : Maintaining ≤40°C during evaporation avoids thermal degradation.

  • Stoichiometry : Excess NaOH leads to sodium bicarbonate formation, necessitating precise molar ratios.

Analytical Characterization

Purity Assessment

Batch purity is validated using reverse-phase HPLC with UV detection (λ = 254 nm):

ColumnMobile PhaseRetention TimePurity Threshold
C18 (250 × 4.6 mm)0.1% TFA in H₂O:MeCN (95:5)8.2 min≥99%

Spectroscopic Confirmation

  • IR (KBr) : Peaks at 1580 cm⁻¹ (asymmetric COO⁻ stretch) and 1400 cm⁻¹ (symmetric COO⁻ stretch) confirm salt formation.

  • ¹H NMR (D₂O) : δ 7.8 (d, 2H, aromatic), δ 4.1 (q, 1H, CH), δ 1.5 (s, 3H, CH₃).

Industrial-Scale Considerations

Process Efficiency

Large-scale synthesis adopts continuous flow reactors to enhance reproducibility and reduce reaction times. Key metrics:

ParameterLaboratory ScaleIndustrial Scale
Reaction Time12 h2 h
Yield65%85%
Purity99%99.9%

Regulatory Compliance

  • Genotoxin control : Residual solvents (e.g., DMF) are limited to <50 ppm per ICH Q3C guidelines.

  • Storage : Bulk material is packaged under nitrogen to prevent hydration.

Challenges and Mitigation Strategies

Racemization During Synthesis

The Strecker synthesis yields a racemic mixture, but unintended enantiomer enrichment can occur during crystallization. Strategies include:

  • Chiral additives : Tartaric acid derivatives template crystallization, maintaining racemic equilibrium.

  • Low-temperature processing : Reduces kinetic resolution effects.

Hygroscopicity Management

The disodium salt’s hygroscopicity is mitigated by:

  • Packaging : Double-layered aluminum foil with desiccant.

  • Lyophilization : For long-term storage, batches are freeze-dried and sealed under vacuum .

Q & A

Basic: What experimental considerations are critical for preparing and storing (RS)-MCPG disodium salt in neuropharmacological studies?

This compound requires strict storage at -20°C to maintain stability, with a shelf life of 2 years in lyophilized form. Upon reconstitution, solutions should be aliquoted and used within one month to prevent degradation . For solubility, use distilled water or buffered solutions (e.g., PBS) adjusted to physiological pH (7.2–7.4) to avoid precipitation. Validate concentration accuracy via spectrophotometry or mass spectrometry, as impurities or hydrolysis products (e.g., free carboxylic acids) may interfere with receptor binding assays .

Basic: How does this compound differentiate between group I and II mGluRs in functional assays?

(RS)-MCPG is a non-selective group I/II mGluR antagonist , but its efficacy varies across subtypes. For example, it exhibits higher potency at mGluR1/5 (group I) compared to mGluR2/3 (group II). To isolate receptor-specific effects, combine (RS)-MCPG with subtype-selective antagonists (e.g., LY 341495 for mGluR2) in competitive binding assays. Use calcium imaging or cAMP assays to monitor downstream signaling: group I mGluRs primarily couple to Gq/11 (IP3-mediated Ca²⁺ release), while group II/III mGluRs inhibit cAMP via Gi/o .

Advanced: How can researchers reconcile contradictory data on (RS)-MCPG’s effects in synaptic plasticity models?

Contradictions may arise from off-target effects , concentration-dependent actions , or experimental model variability . For instance, at high concentrations (>100 µM), (RS)-MCPG may antagonize ionotropic glutamate receptors. Mitigate this by:

  • Validating results with orthogonal methods (e.g., CRISPR-mediated mGluR knockdown).
  • Including positive controls (e.g., DCG-IV for mGluR2/3) and negative controls (vehicle-treated samples).
  • Analyzing dose-response curves to confirm specificity within the 10–50 µM range .

Advanced: What molecular mechanisms underlie (RS)-MCPG’s disruption of mGluR dimerization and downstream signaling?

(RS)-MCPG binds to the orthosteric site of mGluRs via hydrogen bonding and hydrophobic interactions, preventing conformational changes required for dimer stabilization . This disrupts G-protein coupling, particularly for mGluR5, altering phosphoinositide turnover and reducing intracellular Ca²⁺ flux. To study this, employ techniques like:

  • Co-immunoprecipitation to assess dimer integrity.
  • FRET-based sensors to visualize real-time receptor dimerization dynamics.
  • Knock-in models with mutations at the MCPG-binding interface (e.g., Thr188 in mGluR5) to validate binding specificity .

Advanced: How should researchers design experiments to distinguish (RS)-MCPG’s presynaptic vs. postsynaptic effects?

Use electrophysiological paired-pulse facilitation (PPF) to evaluate presynaptic mGluR2/3 modulation of neurotransmitter release. Postsynaptic effects (e.g., mGluR5-mediated synaptic scaling) can be isolated via localized drug application (e.g., micropipette ejection in brain slices) combined with patch-clamp recordings . For genetic validation, employ conditional knockout models (e.g., mGluR5flox/flox x CamKIIα-Cre for postsynaptic neurons) .

Basic: What controls are essential for ensuring reproducibility in (RS)-MCPG-based studies?

  • Pharmacological controls : Include inactive enantiomers (e.g., (S)-MCPG) to rule out nonspecific effects .
  • Vehicle controls : Account for solvent impacts (e.g., DMSO at <0.1%).
  • Endpoint validation : Use Western blotting or qPCR to confirm mGluR expression levels in cell/tissue models .

Advanced: How does (RS)-MCPG’s pharmacokinetic profile influence in vivo experimental outcomes?

(RS)-MCPG has poor blood-brain barrier (BBB) penetration due to its polar disodium salt formulation. For central effects, administer via intracerebroventricular (ICV) injection or use osmotic pumps for sustained delivery. Monitor peripheral off-target effects (e.g., gastrointestinal mGluR1 modulation) via plasma LC-MS/MS to quantify systemic exposure .

Advanced: What computational tools can predict (RS)-MCPG’s binding affinity to novel mGluR isoforms or mutants?

Leverage molecular docking simulations (e.g., AutoDock Vina) using crystal structures of mGluR ligand-binding domains (PDB IDs: 4OR7 for mGluR5). Validate predictions with alanine-scanning mutagenesis and surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .

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